molecular formula C6H8O3 B13005539 (1S,5S,6S)-rel-2-Oxabicyclo[3.1.0]hexane-6-carboxylicacid

(1S,5S,6S)-rel-2-Oxabicyclo[3.1.0]hexane-6-carboxylicacid

Cat. No.: B13005539
M. Wt: 128.13 g/mol
InChI Key: WWOUNQUZFPEFBG-YUPRTTJUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,5S,6S)-rel-2-Oxabicyclo[310]hexane-6-carboxylic acid is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S,6S)-rel-2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a cyclopropanation reaction, where a suitable diene or alkene is treated with a carbenoid reagent to form the bicyclic structure. The reaction conditions often include the use of catalysts such as rhodium or copper complexes to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity (1S,5S,6S)-rel-2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid .

Chemical Reactions Analysis

Types of Reactions

(1S,5S,6S)-rel-2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in synthetic applications .

Scientific Research Applications

(1S,5S,6S)-rel-2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,5S,6S)-rel-2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,5S,6S)-rel-2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid is unique due to its specific stereochemistry and the presence of both an oxirane and a cyclopropane ring. This combination of features imparts distinct reactivity and potential for diverse applications compared to its analogs .

Properties

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

(1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylic acid

InChI

InChI=1S/C6H8O3/c7-6(8)4-3-1-2-9-5(3)4/h3-5H,1-2H2,(H,7,8)/t3-,4-,5-/m0/s1

InChI Key

WWOUNQUZFPEFBG-YUPRTTJUSA-N

Isomeric SMILES

C1CO[C@H]2[C@@H]1[C@@H]2C(=O)O

Canonical SMILES

C1COC2C1C2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.